Cas no 953727-11-2 (3-amino-N-(pyridin-2-ylmethyl)benzamide)

3-amino-N-(pyridin-2-ylmethyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-amino-N-(pyridin-2-ylmethyl)benzamide
-
- インチ: 1S/C13H13N3O/c14-11-5-3-4-10(8-11)13(17)16-9-12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17)
- InChIKey: ZFJSJMYRFIQJOT-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=NC=CC=C1)(=O)C1=CC=CC(N)=C1
3-amino-N-(pyridin-2-ylmethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A639760-50mg |
3-Amino-N-(pyridin-2-ylmethyl)benzamide |
953727-11-2 | 50mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01073629-5g |
3-Amino-N-(pyridin-2-ylmethyl)benzamide |
953727-11-2 | 95% | 5g |
¥8021.0 | 2024-04-17 | |
Enamine | EN300-41834-0.05g |
3-amino-N-[(pyridin-2-yl)methyl]benzamide |
953727-11-2 | 95.0% | 0.05g |
$88.0 | 2025-02-20 | |
Enamine | EN300-41834-0.25g |
3-amino-N-[(pyridin-2-yl)methyl]benzamide |
953727-11-2 | 95.0% | 0.25g |
$188.0 | 2025-02-20 | |
Enamine | EN300-41834-0.5g |
3-amino-N-[(pyridin-2-yl)methyl]benzamide |
953727-11-2 | 95.0% | 0.5g |
$353.0 | 2025-02-20 | |
Enamine | EN300-41834-5.0g |
3-amino-N-[(pyridin-2-yl)methyl]benzamide |
953727-11-2 | 95.0% | 5.0g |
$1364.0 | 2025-02-20 | |
Aaron | AR019V83-250mg |
3-amino-N-(pyridin-2-ylmethyl)benzamide |
953727-11-2 | 95% | 250mg |
$284.00 | 2025-02-08 | |
Aaron | AR019V83-10g |
3-amino-N-(pyridin-2-ylmethyl)benzamide |
953727-11-2 | 95% | 10g |
$2808.00 | 2024-07-18 | |
Aaron | AR019V83-100mg |
3-amino-N-(pyridin-2-ylmethyl)benzamide |
953727-11-2 | 95% | 100mg |
$207.00 | 2025-02-08 | |
1PlusChem | 1P019UZR-250mg |
3-amino-N-(pyridin-2-ylmethyl)benzamide |
953727-11-2 | 95% | 250mg |
$244.00 | 2025-03-04 |
3-amino-N-(pyridin-2-ylmethyl)benzamide 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
3-amino-N-(pyridin-2-ylmethyl)benzamideに関する追加情報
Recent Advances in the Study of 3-amino-N-(pyridin-2-ylmethyl)benzamide (CAS: 953727-11-2)
3-amino-N-(pyridin-2-ylmethyl)benzamide (CAS: 953727-11-2) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential clinical applications.
The compound's structure features a benzamide core linked to a pyridin-2-ylmethyl group, which is believed to contribute to its binding affinity for specific protein targets. Recent synthetic approaches have optimized the yield and purity of 3-amino-N-(pyridin-2-ylmethyl)benzamide, enabling more detailed pharmacological studies. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional conformation and interaction with biological macromolecules.
In vitro studies have demonstrated that 3-amino-N-(pyridin-2-ylmethyl)benzamide exhibits potent inhibitory activity against several kinases involved in inflammatory pathways. Specifically, it has shown promising results in suppressing the activity of p38 MAP kinase, a key mediator in cytokine production and cellular stress responses. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles in animal models. The molecule demonstrates good oral bioavailability and tissue penetration, with a half-life that supports once-daily dosing. These characteristics make it an attractive candidate for further drug development. However, challenges remain in optimizing its selectivity to minimize off-target effects.
Recent patent filings indicate growing commercial interest in 3-amino-N-(pyridin-2-ylmethyl)benzamide and its derivatives. Several pharmaceutical companies have included this scaffold in their drug discovery pipelines, exploring its potential in oncology and autoimmune disorders. The compound's versatility as a building block for medicinal chemistry is evidenced by the numerous analogs being synthesized and tested for improved efficacy and safety profiles.
Future research directions for 953727-11-2 include detailed structure-activity relationship studies to identify the most pharmacologically active moieties, as well as comprehensive toxicological evaluations. The integration of computational modeling with experimental data is expected to accelerate the optimization process. Additionally, combination therapy approaches are being explored to enhance the therapeutic potential of this compound class.
In conclusion, 3-amino-N-(pyridin-2-ylmethyl)benzamide represents a promising chemical entity with multiple potential therapeutic applications. The recent advancements in its characterization and biological evaluation provide a solid foundation for further development. Continued research efforts will be crucial in translating these laboratory findings into clinically viable treatments for various diseases.
953727-11-2 (3-amino-N-(pyridin-2-ylmethyl)benzamide) 関連製品
- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)
- 1803567-14-7(Benzenesulfonyl chloride, 2,3-difluoro-6-hydroxy-)
- 1261796-66-0(2-Chloro-3'-iodo-2'-methoxypropiophenone)
- 2137677-13-3(1-Piperazineethanol, 4-(5,6,7,8-tetrahydro-6-methylpyrido[4,3-c]pyridazin-3-yl)-)
- 2680722-97-6(5-benzyl 2-methyl 3-bromo-4H,5H,6H-thieno2,3-cpyrrole-2,5-dicarboxylate)
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 128583-06-2(2-(benzylsulfanyl)-6-fluoropyridine)
- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)
- 2248385-66-0(1-tert-butyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 5-methylbenzene-1,3-dicarboxylate)
- 221263-97-4(NBD-CO-Hz 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole)
